Stannous methane sulfonate

Electroplating bath stability Sn(II) oxidation resistance Bath life extension

Stannous methanesulfonate [Sn(CH₃SO₃)₂, MW 308.91, CAS 53408-94-9] is the tin(II) salt of methanesulfonic acid (MSA), existing commercially as a concentrated aqueous solution with Sn²⁺ content ≥300 g/L and density ~1.56 g/mL at 20°C. It belongs to the alkanesulfonate class of tin electrolytes and serves as the primary tin source in MSA-based electroplating baths, which have progressively displaced fluoroborate and phenol sulfonic acid systems since the 1980s for high-speed tin deposition on steel, copper, and electronic components.

Molecular Formula C4H12O12S4Sn
Molecular Weight 499.1 g/mol
Cat. No. B13790892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStannous methane sulfonate
Molecular FormulaC4H12O12S4Sn
Molecular Weight499.1 g/mol
Structural Identifiers
SMILESCS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Sn+4]
InChIInChI=1S/4CH4O3S.Sn/c4*1-5(2,3)4;/h4*1H3,(H,2,3,4);/q;;;;+4/p-4
InChIKeyAICMYQIGFPHNCY-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stannous Methanesulfonate (CAS 53408-94-9): Core Identity and Position Among Tin(II) Electrolytes


Stannous methanesulfonate [Sn(CH₃SO₃)₂, MW 308.91, CAS 53408-94-9] is the tin(II) salt of methanesulfonic acid (MSA), existing commercially as a concentrated aqueous solution with Sn²⁺ content ≥300 g/L and density ~1.56 g/mL at 20°C . It belongs to the alkanesulfonate class of tin electrolytes and serves as the primary tin source in MSA-based electroplating baths, which have progressively displaced fluoroborate and phenol sulfonic acid systems since the 1980s for high-speed tin deposition on steel, copper, and electronic components [1]. Its key physicochemical identifiers include a melting point of −27°C and a hydrolytic sensitivity rating of 0 (forms stable aqueous solutions), distinguishing it from readily hydrolysable tin salts such as stannous sulfate and stannous chloride .

Why Stannous Sulfate, Chloride, or Fluoroborate Cannot Simply Replace Stannous Methanesulfonate


Tin electroplating electrolytes are not functionally interchangeable despite sharing the same Sn²⁺ cation. The counterion governs three critical bath properties that directly determine production throughput, coating quality, and waste-treatment burden: (i) resistance of Sn²⁺ to air oxidation and hydrolytic precipitation, (ii) practical operable tin concentration under plating conditions, and (iii) electrolyte conductivity at high current density. Stannous sulfate baths suffer rapid Sn²⁺→Sn⁴⁺ oxidation with attendant stannic acid sludge formation, limiting bath life and causing surface roughness [1]. Stannous chloride systems yield less uniform coatings and pose chloride corrosion risks [2]. Stannous fluoroborate, while historically used for high-speed plating, introduces persistent fluoride pollutants that require costly effluent treatment and face tightening regulatory restrictions [3]. The methanesulfonate anion chemically stabilizes Sn²⁺ through complexation, suppresses hydrolysis, and enables tin loading concentrations an order of magnitude higher than practical sulfate operating limits—differences that translate into quantifiably superior deposition rates and bath longevity demonstrated in the evidence below.

Stannous Methanesulfonate: Head-to-Head Quantitative Evidence Versus Closest Analogs


Bath Oxidation Stability: Six-Month Clarity Retention vs. One-Month Sulfate Turbidity Breakdown

In direct side-by-side natural-aging experiments under ambient air exposure, the stannous methanesulfonate plating bath remained clear and transparent after six months of standing, whereas the stannous sulfate bath began developing visible turbidity within one month [1]. Under accelerated thermal-oxidative stress, the MSA-based bath remained clear up to 65°C, while the sulfate bath became turbid at approximately 40°C [1]. In accelerated oxidation testing (50% H₂O₂ addition), the MSA bath became turbid only after one month, while the sulfate bath turned turbid immediately [1]. This stability differential arises from the strong complexation of Sn²⁺ by methanesulfonate, which retards both direct oxidation by dissolved oxygen and subsequent hydrolysis to insoluble β-stannic acid [2].

Electroplating bath stability Sn(II) oxidation resistance Bath life extension

Tin Loading Capacity: ≥300 g/L Sn²⁺ in MSA Solution vs. ~33 g/100 mL with Rapid Hydrolysis in Sulfate

Commercially available stannous methanesulfonate solutions routinely achieve Sn²⁺ concentrations of ≥300 g/L (specific gravity 1.56 ± 0.02 at 20°C), with the solution remaining stable against hydrolysis . In contrast, while stannous sulfate has a nominal water solubility of ~330 g/L (33 g/100 mL at 20°C), it undergoes rapid hydrolysis in aqueous solution, forming insoluble basic sulfate precipitates that limit the practical operating tin concentration in sulfate plating baths to approximately 25–35 g/L Sn²⁺ [1]. The methanesulfonate system thus delivers an approximate 10× higher practical Sn²⁺ concentration in a stable, operable bath.

Tin ion solubility Electrolyte concentration High-speed electrodeposition

Current Efficiency and Energy Saving: ≥95% Cathodic Efficiency with Higher Conductivity than Sulfamate

Comparative laboratory tests of methanesulfonate and sulfamic acid tinplate tinning electrolytes demonstrated that both systems achieve high electrolytic efficiency with tin current efficiency of approximately 95% over a wide temperature range from 30 to 60°C [1]. However, the critical differentiator is electrolyte conductivity: the methanesulfonate electrolyte exhibits significantly higher electrical conductivity, which directly translates into reduced electrical energy consumption during high-speed tinning [1]. Studies on optimized MSA systems have reported current efficiencies reaching 98% with throwing power of 98% and covering power of 100% when appropriate organic additives are employed [2]. In ionic liquid–MSA hybrid systems, current efficiencies as high as 99.9% have been demonstrated [3].

Cathodic current efficiency Electrolyte conductivity Energy consumption reduction

Plating Uniformity: 93.75% Throwing Power and ~120 µm/h Deposition Rate Under Optimized MSA Conditions

Under optimized methanesulfonate plating conditions (stannous methanesulfonate 110 g/L, MSA 130 g/L, brightener 35 mL/L, cathodic current density 2 A/dm², room temperature), the bath achieved a throwing power (均镀能力) of 93.75% as measured by the far–near cathode method (cathode distance ratio 5:1) [1]. The deposition rate reached approximately 120 µm/h under the same conditions, determined by electrolytic thickness measurement across five replicate tests [1]. In comparison, sulfate-based tin plating typically exhibits inferior throwing power and requires narrower current density windows to achieve comparable uniformity [2]. Separately, SEM analysis of methanesulfonate-derived tin coatings confirmed a fine-grained, dense, and polygonal grain structure, with the deposit morphology superior to that obtained from chloride-based systems [3].

Throwing power Deposition rate Coating uniformity

Environmental Compliance and Sludge Mitigation: Biodegradable MSA vs. Persistent Fluoride in Fluoroborate Systems

Methanesulfonic acid is classified as readily biodegradable, ultimately degrading to sulfate and CO₂, and has low toxicity—characteristics that distinguish MSA-based electrolytes from fluoroborate systems containing persistent fluoride pollutants [1][2]. In comparative sludge-formation studies, methanesulfonate electrolyte without iron admixture is hardly prone to sludge formation; at identical iron contamination levels (10 g/L), both methanesulfonate and sulfamic electrolytes show similarly low levels of tin loss to sludge, though iron accumulation is anticipated to proceed faster in the methanesulfonate electrolyte [3]. The patent literature explicitly identifies MSA as less corrosive, less prone to Sn(II)→Sn(IV) conversion, and less costly than fluoroborate for effluent treatment and disposal [4]. Market guidance positions stannous methanesulfonate as a direct replacement for stannous fluoroborate in jurisdictions where fluoride discharge regulations have become restrictive .

Wastewater treatment Sludge minimization Regulatory compliance

Stannous Methanesulfonate: High-Impact Research and Industrial Application Scenarios Supported by Quantitative Evidence


High-Speed Reel-to-Reel Tin Plating for Electronic Connectors and Lead Frames

The ≥300 g/L Sn²⁺ loading capacity of stannous methanesulfonate solutions directly enables the high current densities (0.5–20 A/dm²) required for continuous reel-to-reel tin plating of connectors, terminals, and semiconductor lead frames. Combined with a demonstrated deposition rate of ~120 µm/h at only 2 A/dm² [1] and throwing power exceeding 93%, the MSA system delivers uniform, fine-grained tin coatings at line speeds unattainable with sulfate baths limited to ~30 g/L operable Sn²⁺. This scenario is explicitly cited in commercial product literature positioning tin methanesulfonate as the replacement for tin sulfate 'where high speed deposits are needed' .

Long-Life Bath Operation for Barrel and Rack Plating with Reduced Maintenance Downtime

The six-month (and longer) bath clarity retention of MSA-based tin electrolytes, compared to approximately one month before turbidity onset in sulfate baths [2], makes stannous methanesulfonate the preferred tin source for barrel and rack plating operations where frequent bath changeover represents a major production interrupt. The suppressed Sn(II)→Sn(IV) oxidation and consequent minimization of stannic acid sludge [3] reduce anode bag clogging, maintain consistent plating quality, and extend the interval between bath maintenance cycles, directly lowering total cost of ownership despite comparable raw material costs between MSA and sulfate systems [4].

Fluoride-Free Tin Electroplating for Regulatory-Compliant Electronics Manufacturing

In jurisdictions with stringent fluoride discharge limits (EU Industrial Emissions Directive, various national water quality standards), stannous methanesulfonate provides a drop-in replacement for stannous fluoroborate that eliminates fluoride from the wastewater stream entirely [5]. MSA biodegrades to sulfate and CO₂ [6], enabling simplified single-stage wastewater treatment without the precipitation or ion-exchange steps required for fluoride removal. The lower corrosivity of MSA relative to fluoroboric acid additionally reduces equipment maintenance costs and improves workplace safety profiles [5].

Tin Electrolyte for PCB Through-Hole and Fine-Pitch Surface Finishing

The 93.75% throwing power achieved by optimized methanesulfonate electrolytes [1], combined with the system's ability to produce fine-grained, dense, and polygonal tin deposits as confirmed by SEM analysis [7], makes stannous methanesulfonate particularly well-suited for printed circuit board (PCB) tin plating where uniform coating thickness inside high-aspect-ratio through-holes and across fine-pitch features is a critical quality requirement. The absence of benzene-ring-containing additives in MSA formulations reduces COD loading in rinse waters , an additional advantage for PCB manufacturers subject to wastewater COD discharge limits.

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